molecular formula C10H12ClNO2 B599346 Methyl 2-chloro-5-(dimethylamino)benzoate CAS No. 137548-16-4

Methyl 2-chloro-5-(dimethylamino)benzoate

Cat. No. B599346
CAS RN: 137548-16-4
M. Wt: 213.661
InChI Key: PQXJXWHRTKTFAJ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(dimethylamino)benzoate” is a chemical compound with the empirical formula C10H12ClNO4S and a molecular weight of 277.72 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of “Methyl 2-chloro-5-(dimethylamino)benzoate” is O=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(C)C)=O . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-(dimethylamino)benzoate” is a solid substance . Its molecular weight is 277.72 .

Safety and Hazards

The safety and hazards of “Methyl 2-chloro-5-(dimethylamino)benzoate” are not specified in the available data . It’s always recommended to handle chemical substances with appropriate safety measures.

Future Directions

The future directions for “Methyl 2-chloro-5-(dimethylamino)benzoate” are not clear from the available data. It could potentially be used in various research applications .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-5-(dimethylamino)benzoate are currently unknown. This compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions involve the compound interacting with its targets, leading to changes in the chemical structure of the targets. More research is required to confirm the exact mode of action of this compound.

properties

IUPAC Name

methyl 2-chloro-5-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXJXWHRTKTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4.00 g (20.6 mmol) 2-Chloro-5-fluoro-benzoic acid methyl ester (Rarechem) and 60 ml dimethylsulphoxid were added 2.03 g (24.7 mmol) dimethylamine hydrochloride and 5.97 g (43.2 mmol) potassium carbonate. The reaction mixture was stirred over night and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude product 18a was obtained in 99% yield (4.46 g, 20.9 mmol) and was used for the next step without purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

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